Methyl 2-methyl-2H-indazole-5-carboxylate is a chemical compound characterized by its unique indazole structure, which consists of a five-membered ring fused to a six-membered ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as an intermediate in the synthesis of more complex derivatives. The molecular formula of methyl 2-methyl-2H-indazole-5-carboxylate is C_10H_10N_2O_2, with a molecular weight of 190.20 g/mol. Its structure includes a carboxylate group that enhances its reactivity, making it suitable for various chemical modifications and applications in drug development.
Methyl 2-methyl-2H-indazole-5-carboxylate belongs to the class of indazoles, which are heterocyclic compounds known for their diverse biological activities. The classification of this compound is primarily based on its structural features and functional groups, which allow it to interact with various biological targets. Indazoles have been studied extensively for their roles in medicinal chemistry, particularly in the development of new therapeutic agents .
The synthesis of methyl 2-methyl-2H-indazole-5-carboxylate typically involves several key steps:
The following table summarizes some notable synthesis routes:
Methodology | Description |
---|---|
Cadogan's Method | Involves refluxing Schiff bases with triethyl phosphite |
Ultrasound-Assisted Synthesis | Combines ultrasound synthesis with traditional methods |
Transition Metal Catalysis | Utilizes palladium or copper catalysts for enhanced yields |
These methods contribute to the efficient production of methyl 2-methyl-2H-indazole-5-carboxylate, facilitating its use in further chemical modifications.
Methyl 2-methyl-2H-indazole-5-carboxylate features a bicyclic structure composed of an indazole ring system. The presence of the carboxylic acid ester group at the fifth position significantly influences its chemical behavior. The structural representation can be described using the SMILES notation: N1N=CC2=CC(=CC=C12)C(=O)OC
, indicating the connectivity of atoms within the molecule.
Methyl 2-methyl-2H-indazole-5-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions expand the utility of methyl 2-methyl-2H-indazole-5-carboxylate in synthetic organic chemistry.
The biological activity of methyl 2-methyl-2H-indazole-5-carboxylate is attributed to its interaction with specific enzymes and proteins within biological systems. Research indicates that indazole derivatives can influence various cellular pathways, potentially acting as inhibitors or modulators of enzyme activity.
The mechanism often involves:
Studies have shown that modifications to the indazole core can significantly impact these interactions, leading to variations in biological efficacy .
Methyl 2-methyl-2H-indazole-5-carboxylate exhibits several notable physical properties:
The chemical properties include:
Data from various studies indicate that these properties contribute to its effectiveness as an intermediate in organic synthesis .
Methyl 2-methyl-2H-indazole-5-carboxylate has several important applications in scientific research:
Research continues to explore new applications for this compound, particularly in drug development due to its promising biological activities .
Regioselective synthesis of 2-methyl-2H-indazoles is critical for accessing the 5-carboxylate ester derivative. A prominent method involves [3 + 2] dipolar cycloadditions between sydnones and arynes. This reaction proceeds via a bicyclic adduct that undergoes spontaneous CO₂ extrusion, yielding exclusively 2-substituted indazoles without 1H-indazole contamination. Optimization studies reveal that tetrabutylammonium fluoride (TBAF) in THF achieves near-quantitative yields (98%) under mild conditions (room temperature, 12 hours), surpassing cesium fluoride (CsF) in efficiency [5]. The reaction tolerates diverse functional groups, including halogens, ethers, and acetals (Table 1).
Table 1: Scope of Sydnones in [3 + 2] Cycloadditions with Benzyne
Sydnone Substituent | Product Indazole | Yield (%) |
---|---|---|
Phenyl | 1-Phenyl-2H-indazole | 98 |
4-Chlorophenyl | 1-(4-Chlorophenyl)-2H-indazole | 95 |
4-Bromophenyl | 1-(4-Bromophenyl)-2H-indazole | 93 |
Methyl | 1-Methyl-2H-indazole | 77 |
N-Alkylsydnones (e.g., methyl, ethyl) exhibit moderate yields (70–77%), while electron-deficient sydnones (e.g., 4-nitrophenyl) remain unreactive. The regioselectivity arises from the sydnone’s dipole characteristics and aryne geometry, ensuring exclusive C3–N2 bond formation in the indazole ring [5] [8].
Multicomponent reactions (MCRs) offer atom-economical routes to functionalize indazole scaffolds at the C5 position. The Ugi-azide reaction enables simultaneous introduction of ester and tetrazole groups, leveraging in situ imine formation, azide addition, and cyclization. For example, reacting 2-methyl-2H-indazole-5-carbaldehyde with amines, isocyanides, and TMS-azide yields tetrazole-ester hybrids in a single step [7]. MCRs align with green chemistry principles by minimizing purification steps and utilizing aqueous solvents or catalyst-free conditions. Sonication-assisted reactions further enhance efficiency, as demonstrated in synthesizing 3,3-bis(indolyl)methanes (BIMs) from indoles and aldehydes in water [4].
Recent innovations include Groebke–Blackburn–Bienaymé reactions generating imidazo[1,2-a]pyridines and palladium-catalyzed carboaminations of dienes with diazo esters, expanding access to complex indazole carboxylates [7]. These methods achieve moderate-to-high yields (60–85%) while accommodating diverse nucleophiles, though C5-specific functionalization requires tailored aldehyde or halide precursors.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8